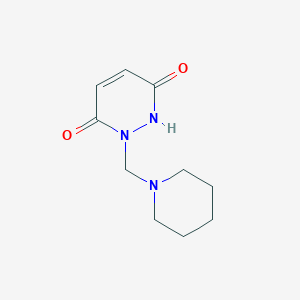
6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone
説明
6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone, also known as HPPD inhibitor, is a chemical compound that has been extensively studied in the field of agricultural science. It is a potent herbicide that targets weeds and other unwanted plants, making it a valuable tool for farmers and land managers. In
作用機序
The mechanism of action of 6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone involves inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (this compound). This enzyme is involved in the biosynthesis of plastoquinone, which is essential for photosynthesis in plants. By inhibiting this compound, the compound disrupts the production of plastoquinone, leading to the death of the plant. The mechanism of action has been extensively studied using molecular biology and biochemistry techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its herbicidal properties. The compound targets the photosynthetic machinery of plants, leading to a disruption of energy production and ultimately cell death. The compound has been shown to be highly selective for plants, with minimal effects on non-target organisms. However, some studies have suggested that the compound may have subtle effects on soil microorganisms and other non-target organisms.
実験室実験の利点と制限
The advantages of using 6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone in lab experiments are mainly related to its potency and selectivity. The compound is highly effective against a wide range of plants, making it a valuable tool for studying plant physiology and biochemistry. However, the compound can be expensive to synthesize, which may limit its use in some experiments. Additionally, the compound may have subtle effects on non-target organisms, which should be taken into account when designing experiments.
将来の方向性
There are many potential future directions for research on 6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone. One area of interest is the development of new herbicides based on the compound. Researchers are exploring ways to modify the structure of the compound to improve its efficacy and reduce its impact on non-target organisms. Another area of interest is the potential use of the compound in medicine. Some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties, although more research is needed to confirm these findings. Finally, researchers are exploring ways to use the compound in materials science, such as in the development of new polymers and coatings.
科学的研究の応用
6-hydroxy-2-(1-piperidinylmethyl)-3(2H)-pyridazinone has been extensively studied for its herbicidal properties. It is used as an active ingredient in many commercial herbicides, including mesotrione, tembotrione, and topramezone. These herbicides are effective against a wide range of weeds, including broadleaf weeds and grasses. The compound has also been studied for its potential use in other applications, such as medicine and materials science.
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-4-5-10(15)13(11-9)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGVOKCVPFVNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-9H-purin-6-amine](/img/structure/B3924294.png)

![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B3924315.png)
![N-methyl-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]ethanamine](/img/structure/B3924316.png)
![{[3-({methyl[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B3924320.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B3924324.png)
![4-(3-pyridinyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3924326.png)
![N-({1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B3924333.png)

![tert-butyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3924344.png)
![10-cyclohexylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3924369.png)
![3,5,7-trimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B3924387.png)
![2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3924393.png)
